Eldelidine

Description

Contextualization of Eldelidine within Natural Product Chemistry

Natural product chemistry involves the isolation, characterization, and study of compounds produced by living organisms. This compound falls under this umbrella, being a natural product isolated from plant sources. Specifically, this compound has been obtained from species within the Delphinium genus, such as Delphinium dictyocarpum and Delphinium oreophilum. rsc.orgresearchgate.netbulletennauki.ru The isolation of natural products like this compound often involves techniques such as solvent extraction and various chromatographic methods to separate the target compound from complex biological matrices. masterorganicchemistry.comnatpro.com.vnhilarispublisher.comfrontiersin.org Early work on the structure determination of diterpenoid alkaloids, including compounds like this compound (also referred to as deltamine), relied on chemical degradation and spectroscopic techniques such as IR, NMR, and mass spectroscopy. rsc.orgresearchgate.netbulletennauki.rucdnsciencepub.com The complex structures and often low yields from plant sources can make the isolation and study of these alkaloids time-consuming and challenging. cdnsciencepub.com

Significance of Diterpenoid Alkaloids in Academic Research

Diterpenoid alkaloids are a class of natural products derived from diterpenes, characterized by their complex polycyclic structures containing nitrogen atoms. researchgate.netmdpi.comnih.govtaylorandfrancis.com They are predominantly found in plants of the Ranunculaceae family, particularly in the Aconitum, Delphinium, and Consolida genera. researchgate.netmdpi.comnih.govtaylorandfrancis.comnih.gov These compounds have long attracted scientific interest due to their intricate structures and a wide range of biological activities. researchgate.netmdpi.comnih.govnih.govnih.gov Research into diterpenoid alkaloids has explored their potential pharmacological effects, including analgesic, anti-inflammatory, antitumor, antiarrhythmic, antiviral, insecticidal, and bactericidal properties. researchgate.netmdpi.com The structural complexity of these alkaloids contributes significantly to their diverse biological interactions. researchgate.netmdpi.com Academic research in this area focuses on phytochemistry (the study of chemicals derived from plants), synthesis, and medicinal chemistry to understand their properties and potential applications. nih.gov this compound, as a member of the C19-diterpenoid alkaloid group, fits within this significant area of natural product research. rsc.orgcdnsciencepub.com

Research Gaps and Future Directions in this compound Studies

Despite the general interest in diterpenoid alkaloids, specific detailed research on this compound appears limited in publicly available literature. Information regarding its precise mechanism of action and comprehensive biological activity profiles is not widely documented. ontosight.ai While some studies mention its isolation and structural characterization alongside other alkaloids, detailed research findings focused solely on this compound's specific biological interactions or potential applications are scarce. rsc.orgresearchgate.netbulletennauki.rucdnsciencepub.com

Research gaps for this compound include a more thorough investigation into its specific pharmacological properties and how it interacts with biological systems at a molecular level. ontosight.ai Future directions for this compound studies could involve targeted research to elucidate its biological activities, potentially employing modern techniques such as in vitro and in vivo assays to explore specific effects. Given its classification as a diterpenoid alkaloid, comparative studies with other well-researched alkaloids in this class could also provide valuable insights into its potential activities and structure-activity relationships. Further phytochemical studies on its source plants might also reveal variations in its concentration or the presence of related compounds.

Structure

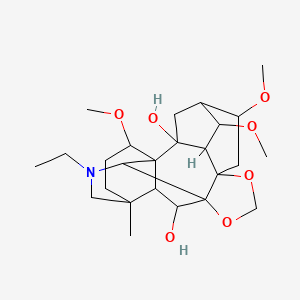

2D Structure

Properties

IUPAC Name |

14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosane-2,21-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-6-26-11-21(2)8-7-15(30-4)24-18(21)19(27)25(20(24)26)23(32-12-33-25)10-14(29-3)13-9-22(24,28)17(23)16(13)31-5/h13-20,27-28H,6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMFFCVWRKKBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-10-8 | |

| Record name | Eldelidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Taxonomic and Phytochemical Investigations of Eldelidine Sources

Plant Genera Associated with Eldelidine Occurrence

This compound and related diterpenoid alkaloids are predominantly isolated from species within the Delphinium and Aconitum genera. These plants are found in the mountainous regions of the Northern Hemisphere, including North America, Europe, and Asia. rareplants.es

Delphinium Species as Primary Sources

Delphinium, commonly known as larkspur, is a genus comprising approximately 300 species of annual and perennial flowering plants. wikipedia.org Various Delphinium species have been identified as sources of diterpenoid alkaloids. This compound itself has been reported in Delphinium oreophilum. researchgate.net Other Delphinium species are known to contain a variety of diterpenoid alkaloids, contributing to the genus's complex phytochemical profile. These include species like Delphinium davisii, from which hetisane-type diterpenoid alkaloids have been isolated acs.org, Delphinium pictum, known for diterpenoid alkaloids like pictumine wikidata.org, and Delphinium trichophorum, which contains delnudine-type and kusnezoline-type C20-diterpenoid alkaloids nih.gov. Delphinium brunonianum has yielded novel C19-type diterpenoid alkaloids. bohrium.com The historical hybridization of Delphinium species, including D. elatum, D. cheilanthum, D. brunonianum, and D. formosum, has contributed to the diversity of cultivated varieties, which also contain these alkaloids. delphinium.co.nz

| Delphinium Species | Alkaloid Types Reported |

| Delphinium oreophilum | This compound, Methyl lycaconitine, Anthranoillicoctonine, Lycoctonine, Eldelin researchgate.net |

| Delphinium davisii | Hetisane-type (Davisinol, 18-benzoyldavisinol, Davisin, Kobusine, Karakoline), Norditerpenoid (14-acetylperegrine, 6-deacetylperegrine) acs.org |

| Delphinium pictum | Delphinine, Pictumine wikidata.org |

| Delphinium trichophorum | Delnudine-type C20, Kusnezoline-type C20 nih.gov |

| Delphinium brunonianum | C19-type diterpenoid alkaloids (Brunonianines D-F) bohrium.com |

| Delphinium ajacis | C19- and C20-diterpenoid alkaloids nih.gov |

| Delphinium dictyocarpum | This compound, Demethylenethis compound, Eldeline, Lycoctonine, Methyllycaconitine, and others mdpi.com |

| Delphinium elatum | Eldeline, Delectinine, Nudicauline, and others mdpi.com |

Aconitum Species and Related Alkaloids

Aconitum, also known as monkshood or wolfsbane, is another genus within the Ranunculaceae family rich in diterpenoid alkaloids. bohrium.comwikipedia.org While Aconitum species are well-known for highly toxic alkaloids like Aconitine, they also contain a wide array of other diterpenoid alkaloids, some of which are structurally related to those found in Delphinium. wikipedia.orgmdpi.commdpi.com The co-occurrence of diterpenoid alkaloids in Aconitum and Delphinium highlights their close taxonomic relationship. researchgate.netrsc.org Aconitum species like Aconitum carmichaelii and Aconitum kusnezoffii are known sources of Aconitine and related alkaloids. wikidata.orgtga.gov.au Research on Aconitum coreanum has led to the isolation of hetisine-type C20-diterpenoid alkaloids. bohrium.com Aconitum heterophyllum has yielded new C19-diterpenoid alkaloids like heterophylline-A and heterophylline-B. scholarena.com Studies on Aconitum sinomontanum have identified various diterpenoid alkaloids, including rare rearranged aconitine-type C19 compounds. nih.gov

| Aconitum Species | Alkaloid Types Reported |

| Aconitum napellus | Aconitine (principal alkaloid) wikipedia.orgwikipedia.org |

| Aconitum carmichaelii | Aconitine, Mesaconitine, Hypaconitine, Aconicarmines A and B, and other diterpenoids bohrium.comwikidata.orgtga.gov.au |

| Aconitum kusnezoffii | Aconitine, Hypaconitine, Mesaconitine wikidata.orgtga.gov.au |

| Aconitum coreanum | Hetisine-type C20 (Coreanines A-D), and other known alkaloids bohrium.com |

| Aconitum heterophyllum | C19-diterpenoid alkaloids (Heterophylline-A, Heterophylline-B, Condelphine), Hetisine type scholarena.comchemrxiv.org |

| Aconitum sinomontanum | C19-diterpenoid alkaloids (including rearranged aconitine-type), and others bohrium.comnih.gov |

| Aconitum austroyunnanense | Diterpenoid alkaloids (Austroyunnanines D and E) continental.edu.pe |

| Aconitum orientale | Demethyllappaconitine, Hetisane derivatives, N-deethyldelphatine, Lappaconitine, Lycoctonine, Browniine researchgate.net |

Isolation Methodologies for this compound and Analogues from Plant Matrices

The isolation of diterpenoid alkaloids, including this compound, from plant materials typically involves a series of extraction and purification steps. The general process often begins with the collection and drying of plant parts, such as roots or aerial parts. researchgate.net This is followed by extraction using organic solvents like ethanol (B145695) or dichloromethane. nih.govbohrium.combohrium.com

Common isolation methodologies involve chromatographic techniques. Crude alkaloid extracts are often subjected to column chromatography using stationary phases like silica (B1680970) gel. bohrium.com Gradient elution with solvent systems of increasing polarity is employed to separate different alkaloid fractions. bohrium.com Further purification of fractions containing this compound or its analogues may involve preparative high-performance liquid chromatography (HPLC) or other advanced chromatographic methods to obtain pure compounds. bohrium.com

Detailed spectroscopic analysis is crucial for the identification and structural elucidation of isolated alkaloids. Techniques such as Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR like HSQC, HMBC, 1H-1H COSY, and NOESY) are routinely used. nih.govbohrium.combohrium.com X-ray crystallographic analysis can also be employed to confirm the structures, especially for novel compounds. nih.govbohrium.com

General steps in the isolation of plant alkaloids often include:

Tissue disruption (e.g., grinding with mortar and pestle, sometimes with liquid nitrogen). promega.comzymoresearch.com

Extraction with a suitable solvent. nih.govbohrium.combohrium.com

Acid-base extraction to isolate the alkaloid fraction.

Chromatographic separation (e.g., silica gel column chromatography, HPLC). bohrium.combohrium.com

Structural elucidation using spectroscopic methods (NMR, MS, IR, UV). researchgate.netnih.govbohrium.combohrium.com

Crystallization for X-ray analysis if needed. nih.govbohrium.com

Specific methods like the CTAB method are commonly used for plant DNA extraction, which involves cell lysis and separation using chemicals like cetyltrimethylammonium bromide, followed by techniques like phenol/chloroform extraction and isopropanol (B130326) precipitation. zymoresearch.compraxilabs.com While these methods are primarily for DNA, the initial steps of tissue disruption and extraction with buffers or solvents share similarities with alkaloid isolation, aiming to release intracellular components. promega.comnih.gov

Chemotaxonomic Implications of this compound Distribution

The distribution of specific diterpenoid alkaloids, including this compound and its structural variants, provides valuable insights into the chemotaxonomy of Delphinium and Aconitum. Chemotaxonomy uses chemical compounds to aid in the classification of organisms. The presence of shared or structurally similar alkaloids in different species or genera can indicate evolutionary relationships.

The co-occurrence of diterpenoid alkaloids in both Delphinium and Aconitum supports their placement within the same tribe, Delphinieae, within the Ranunculaceae family. researchgate.net Variations in the types and relative abundance of these alkaloids among different species within these genera can help differentiate them and understand their phylogenetic relationships. For instance, the prevalence of C19- or C20-diterpenoid alkaloids can be a distinguishing feature. bohrium.com The isolation of unique alkaloid structures from particular species also contributes to defining their distinct chemical profiles and taxonomic positions. bohrium.comcontinental.edu.pe Studies on the alkaloid profiles of various Aconitum species, for example, have helped in understanding their chemotaxonomic significance. bohrium.comresearchgate.net The presence of this compound and related compounds like Eldeline and Demethylene-eldelidine in species like Delphinium dictyocarpum further reinforces the chemical links within the Delphinium genus. mdpi.com

The study of diterpenoid alkaloid biosynthesis pathways in these plants also contributes to chemotaxonomic understanding, as shared pathways can indicate common ancestry. wikipedia.org

Advanced Structural Elucidation and Stereochemical Analysis of Eldelidine

Spectroscopic Techniques in Eldelidine Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework and the relative positions of atoms within the molecule. numberanalytics.comd-nb.info For diterpenoid alkaloids such as this compound, both Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopies are crucial. cdnsciencepub.comnumberanalytics.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, including the number of unique carbon atoms and their chemical environments. Analysis of ¹³C NMR spectra of C19-diterpenoid alkaloids, including this compound, involves examining chemical shifts, which are influenced by the hybridization state of the carbon atom and the presence of nearby electronegative atoms or functional groups. cdnsciencepub.com Comparing the ¹³C NMR data of an unknown diterpenoid alkaloid to those of known compounds, along with employing techniques like single-frequency off-resonance proton decoupling, aids in assigning resonances and confirming structural features. cdnsciencepub.com The presence of specific functional groups, such as carbonyls, and structural elements like methylenedioxy groups, significantly impacts the ¹³C chemical shifts, providing diagnostic information. cdnsciencepub.comnobraintoosmall.co.nz

¹H NMR spectroscopy is particularly useful for determining the types of protons present in this compound, their relative numbers, and their coupling interactions with neighboring protons. numberanalytics.com Analysis of chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum provides crucial information for constructing the molecular structure. lehigh.edu For complex diterpenoid alkaloids, detailed analysis of coupling constants and the application of two-dimensional NMR techniques (though not explicitly requested in the outline, they are standard practice in modern elucidation) are essential for confirming proton assignments and establishing connectivity. ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are critical for assigning specific protons to their positions within the this compound structure. rsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Diterpenoid Alkaloids

Mass Spectrometry Approaches in Structural Characterization

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can be used to deduce structural subunits. numberanalytics.comrsc.orgmdpi.com Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) are commonly used for ionizing the molecule. rsc.orgucdavis.edu High-resolution mass spectrometry can provide the exact molecular mass, allowing for the determination of the elemental composition. mdpi.com Analysis of the fragmentation pattern obtained through tandem mass spectrometry (MS/MS) provides insights into the connectivity of atoms and the presence of specific functional groups by breaking the molecule into characteristic ions. mdpi.commelbournebioinformatics.org.au The mass-to-charge ratio (m/z) values of these fragment ions help in piecing together the structure. lehigh.edur-project.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups within the this compound molecule by analyzing the vibrations of its chemical bonds. numberanalytics.comrsc.orgcdnsciencepub.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum. nobraintoosmall.co.nzorgchemboulder.com For instance, the presence of hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are common in diterpenoid alkaloids, can be identified by their characteristic absorption bands in the IR spectrum. nobraintoosmall.co.nzspectroscopyonline.com While IR alone may not fully elucidate a complex structure, it provides essential corroborating evidence for functional group assignments made through other spectroscopic techniques. numberanalytics.comresearchgate.net

Chemical Degradation and Derivatization Studies for Structural Insights

Chemical degradation and derivatization studies can complement spectroscopic data by providing additional information about the structure and functional groups of this compound. rsc.org Degradation studies involve breaking down the molecule into smaller, more manageable fragments, whose structures can then be determined using spectroscopic methods. researchgate.netresearchgate.net Analyzing the structures of these degradation products can help in understanding the connectivity and arrangement of atoms in the original molecule. nih.gov Derivatization involves chemically modifying specific functional groups in this compound to alter their spectroscopic properties or reactivity, which can aid in their identification and in determining their positions within the molecule. rsc.org For example, acetylation of hydroxyl groups can cause characteristic shifts in NMR spectra, confirming their presence and location. rsc.org These chemical approaches, when used in conjunction with spectroscopic data, provide a more complete picture of the complex structure of this compound.

| Spectroscopic Technique | Primary Information Provided | Key Applications in this compound Elucidation |

| ¹H NMR Spectroscopy | Proton environment, connectivity, relative number of protons | Determining types and positions of protons, coupling interactions |

| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of carbon atoms | Identifying unique carbon atoms, confirming structural fragments |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Determining molecular formula, identifying structural subunits |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identifying characteristic functional groups like -OH, C=O, N-H |

Table 1: Spectroscopic Techniques in Structural Elucidation

| Chemical Method | Purpose | Contribution to Structural Insights |

| Chemical Degradation | Breaking down into smaller fragments | Understanding connectivity and arrangement |

| Chemical Derivatization | Modifying specific functional groups | Aiding identification and location of groups |

Table 2: Chemical Methods in Structural Elucidation

Stereochemical Assignments and Conformational Analysis of the this compound Skeleton

The stereochemistry of this compound, like other C19-diterpenoid alkaloids, is inherently complex due to the presence of multiple chiral centers within its polycyclic structure chemaxon.com. Spectroscopic methods, particularly advanced NMR techniques such as 1D and 2D NMR (including COSY, HSQC, and HMBC), are fundamental in assigning the relative and absolute configurations of these centers researchgate.netnih.gov. Analysis of coupling constants in ¹H NMR spectra provides insights into the dihedral angles between protons, aiding in the determination of the relative stereochemistry of adjacent chiral carbons. Carbon-13 NMR spectroscopy is also invaluable, with chemical shifts providing information about the electronic environment of each carbon atom, which is influenced by its substituents and stereochemical orientation researchgate.netcdnsciencepub.com.

Comparative Structural Analysis with Related C19-Diterpenoid Alkaloids

This compound belongs to the class of C19-diterpenoid alkaloids, which share a common skeletal framework derived from diterpenes mdpi.com. This class includes numerous compounds isolated primarily from plants of the Aconitum and Delphinium genera mdpi.comnih.gov. Comparative structural analysis involves examining the similarities and differences in the carbon skeleton, the position and nature of substituents, and the stereochemistry between this compound and other C19-diterpenoid alkaloids.

These alkaloids are broadly classified based on their carbon backbone, with C19-diterpenoid alkaloids being one of the main categories mdpi.com. They are characterized by a heterocyclic system containing a nitrogen atom, often as part of a β-aminoethanol, methylamine, or ethylamine (B1201723) functionality mdpi.com. The polycyclic structure and the presence of tertiary nitrogen are significant features mdpi.com.

Comparison of spectroscopic data, particularly NMR chemical shifts, between this compound and known C19-diterpenoid alkaloids with established structures is a powerful tool for structural elucidation and confirmation researchgate.netcdnsciencepub.com. Subtle differences in chemical shifts can indicate variations in substitution patterns or stereochemistry. For example, studies on methylenedioxy group-containing C19-diterpenoid alkaloids, including this compound (also referred to as deltamine in some literature), have utilized ¹³C NMR spectroscopy to make self-consistent assignments and identify features useful for structure elucidation researchgate.netcdnsciencepub.com. Changes in chemical shifts of quaternary carbons, such as C(4) and C(11), have been observed and analyzed in related alkaloids like delcorine (B11) compared to deltamine, providing insights into structural variations cdnsciencepub.com.

Related C19-diterpenoid alkaloids with structures similar to this compound often include those possessing a lycoctonine-type skeleton researchgate.netresearchgate.net. Variations typically occur in the oxidation state of certain carbons, the presence and position of hydroxyl and methoxy (B1213986) groups, and the nature of substituents on the nitrogen atom mdpi.com. Comparative analysis helps in classifying new alkaloids and understanding their biosynthetic pathways. For instance, the configuration of the C(1)-methoxyl group in lycoctonine-related C19-diterpenoid alkaloids has been a subject of revision based on structural studies researchgate.net.

Data from comparative spectroscopic analysis can be presented in tables to highlight the similarities and differences in NMR data between this compound and related compounds, aiding in the identification of key structural features.

Synthetic Strategies and Chemical Transformations of Eldelidine and Its Analogues

Semisynthesis and Total Synthesis Approaches for Diterpenoid Alkaloids

The synthesis of diterpenoid alkaloids often requires sophisticated strategies to assemble their characteristic ring systems.

The C19-diterpenoid alkaloids, such as the aconitine-type alkaloids which include Eldelidine, share a common polycyclic framework. nih.govnih.gov Strategies towards the construction of this complex skeleton often involve the efficient assembly of polycyclic ring systems. nih.gov Approaches include fragment coupling strategies, which leverage the joining of smaller, complex molecular fragments. nih.govnih.gov Radical-based cyclizations and Diels-Alder reactions are also employed to form key rings within the structure. nih.govnih.govnih.gov Rearrangement reactions, such as the Wagner-Meerwein-type rearrangement that transforms a bicyclo[2.2.2]octane system into a bicyclo[3.2.1] system, are particularly relevant as this transformation mirrors a key step in the proposed biosynthesis of aconitine-type alkaloids and is utilized in synthetic routes to establish the characteristic CD ring system. scitoys.comchem960.com

Biosynthetically, diterpenoid alkaloids are derived from diterpene scaffolds through an amination reaction, followed by further structural elaborations. nih.govlatoxan.com Semisynthesis approaches utilize naturally occurring diterpenoid alkaloids as starting materials for the synthesis of new analogues. For instance, the semisynthesis of apetalrine B, another aconitine-type C19-diterpenoid alkaloid, has been achieved starting from aconorine. latoxan.commetabolomicsworkbench.orgnih.gov Total synthesis efforts have successfully targeted complex C19 diterpenoid alkaloids like talatisamine, liljestrandisine, and liljestrandinine, utilizing strategies such as 1,2-addition/semipinacol rearrangement sequences for the efficient coupling of complex fragments. nih.govnih.govchem960.com While specific detailed total synthesis pathways exclusively for this compound (Deltamine) were not extensively detailed in the provided information, the strategies developed for other C19-diterpenoid alkaloids are generally applicable due to the shared core skeleton. Early structural work also discussed the representation of Deltamine (this compound) based on chemical studies. invivochem.cnnih.govplantaedb.com

Strategies Towards the C19-Diterpenoid Skeleton

Chemical Modifications and Derivatization of this compound

Chemical modifications and derivatization are crucial for exploring the structure-activity relationships and generating new compounds with potentially altered properties.

Derivatives of C19-diterpenoid alkaloids, including this compound, are synthesized through various chemical reactions, often involving the modification of hydroxyl or amine functional groups present in the molecule. Simple coupling reactions, such as esterification, are commonly used for this purpose. latoxan.commetabolomicsworkbench.orgnih.gov The synthesis of C-6-benzoylthis compound (also referred to as 6-O-Benzoylthis compound) has been reported, indicating that the hydroxyl group at the C-6 position is a site for derivatization through benzoylation. nih.govresearchgate.netnih.gov Other derivatives of related C19 alkaloids, such as 14-acetyldictyocarpine, are also synthesized through acylation reactions. csic.eswikipedia.org

Molecular Mechanisms of Action and Pharmacological Profiles of Eldelidine

Investigation of Eldelidine's Pharmacological Properties at the Molecular Level

Research into the molecular mechanisms of this compound indicates that, as a diterpenoid alkaloid, it may interact with biological systems through various pathways. ontosight.airesearchgate.net Diterpenoid alkaloids are known for their diverse pharmacological activities, including effects on ion channels and neurotransmitter systems. researchgate.netmdpi.comresearchgate.net Preliminary studies suggest this compound may have properties that could be beneficial for certain medical conditions. ontosight.ai

Elucidation of Specific Receptor Interactions and Binding Affinities

While comprehensive data on this compound's specific receptor interactions and binding affinities are limited in the provided search results, some studies on related diterpenoid alkaloids offer insights. Diterpenoid alkaloids have been shown to interact with various targets, including ion channels and neurotransmitter receptors like N-choline receptors. researchgate.netresearchgate.net One study mentions this compound having affinity for the insect cholinergic receptor. researchgate.netcyberleninka.ru The determination of binding affinity is a crucial aspect of drug design, describing the strength of interaction between a molecule and its target. nih.govnih.gov This involves assessing both the rate of association and the rate of dissociation. nih.gov

Role of this compound in Ion Channel Modulation

This compound, as a diterpenoid alkaloid, is understood to exert some of its pharmacological effects through the modulation of ion channels. researchgate.netstanford.edu Ion channels are integral membrane proteins that regulate the passage of ions across cell membranes and are critical for various physiological functions, including neuronal signaling and muscle contraction. frontiersin.orgmdpi.com The activity of ion channels can be modulated by various agents, including drugs. frontiersin.org

Activation of Voltage-Dependent Sodium Channels

Some diterpenoid alkaloids, including those structurally related to this compound, have been found to interact with voltage-dependent sodium channels. researchgate.net Voltage-gated sodium channels are key players in the generation and propagation of action potentials in excitable cells like neurons and myocytes. wikipedia.orgitaca.edu.esplos.orgwikipedia.org They are responsible for the rapid depolarization phase of action potentials. wikipedia.orgitaca.edu.es Studies using electrophysiological methods have indicated that certain diterpenoid alkaloids can block potential-dependent Na+ channels. researchgate.net

Electrophysiological Consequences of Ion Channel Activity

The interaction of this compound and related alkaloids with ion channels, particularly voltage-dependent sodium channels, has electrophysiological consequences. stanford.edu By modulating the activity of these channels, these compounds can affect the flow of ions across the cell membrane, thereby influencing the electrical excitability of cells. frontiersin.orgwikipedia.orgliu.se For instance, blocking potential-dependent Na+ channels can impact neuronal conductivity and exhibit antagonism against certain neurotoxins that act on these channels. researchgate.net

Structure-Activity Relationships (SAR) for Pharmacological Effects

Structure-Activity Relationship (SAR) studies aim to identify how variations in the chemical structure of a molecule correlate with changes in its biological activity. limu.edu.lygardp.orgwikipedia.orgcollaborativedrug.comnih.gov This principle is fundamental in medicinal chemistry and drug discovery for understanding how structural features influence pharmacological properties. limu.edu.lygardp.orgcollaborativedrug.comnih.gov SAR analysis can help predict the biological effects of compounds based on their molecular structure and guide the design of new molecules with optimized activity. gardp.orgcollaborativedrug.comnih.gov

Influence of Functional Group Substitutions on Mechanism of Action

The pharmacological activity of diterpenoid alkaloids is closely related to their chemical structure and the presence of specific functional groups researchgate.net. Substitutions on the diterpene skeleton can significantly influence their mechanism of action and potency researchgate.net. For instance, some diterpenoid alkaloids exert their effects by activating voltage-dependent sodium channels, while others act as blockers of these channels or as blockers of N-cholinoceptors researchgate.net.

Research into structure-activity relationships of diterpenoid alkaloids has shown that the presence and position of functional groups, such as ester linkages and hydroxyl groups, are critical for their activity researchgate.netmsu.edu. For example, studies on the spasmolytic activity of diterpenoid alkaloids have indicated that alkaloids with a C-1 benzoyl group and two free hydroxyls exhibit pronounced spasmolytic activity researchgate.net. Conversely, acetylation or methylation of certain hydroxyl groups can lead to a marked decrease in activity researchgate.net. The electrophilic or nucleophilic nature of functional groups also plays a role in how they interact with biological targets ashp.orgebsco.com.

In Vitro Pharmacological Models for Activity Assessment

In vitro pharmacological models are essential tools for evaluating the biological activity of compounds like this compound and elucidating their mechanisms of action nc3rs.org.ukcarcinotech.com. These models allow for controlled experiments on isolated tissues, cells, or proteins, providing insights into a compound's effects without the complexities of an in vivo system panlab.comiworx.com.

Spasmolytic Activity in Isolated Organ Preparations

Isolated organ preparations, such as sections of the small intestine from rats or rabbits, are commonly used in vitro models to assess the spasmolytic activity of compounds researchgate.netpanlab.combioline.org.br. These preparations involve suspending isolated tissue in an organ bath containing a physiological solution, allowing researchers to measure changes in tissue contractility in response to various agents panlab.comreprocell.com.

In studies investigating the spasmolytic activity of diterpenoid alkaloids, including this compound, the barium chloride contraction model is frequently employed researchgate.net. This model involves inducing contractions in the isolated intestine tissue using barium chloride, a spasmogen, and then observing the ability of the test compound to relax the induced contractions researchgate.netresearchgate.net. Concentration-response curves are generated to determine the potency of the spasmolytic effect researchgate.netresearchgate.net. Isolated ileum preparations from various species, such as guinea pig and chicken, are also utilized for studying spasmolytic and spasmogenic activities bioline.org.brresearchgate.net.

Cellular Assays for Ion Channel Function

Cellular assays are crucial for investigating the effects of compounds on ion channel function nih.govsigmaaldrich.comcreativebiomart.net. These assays can directly measure ion flow across cell membranes or assess downstream effects of ion channel modulation aurorabiomed.comsigmaaldrich.com.

Electrophysiological techniques, such as patch-clamp, are considered the gold standard for directly measuring ion channel activity by recording electrical currents flowing through the channels nih.govaurorabiomed.com. Automated electrophysiology systems allow for medium-throughput screening of compounds on various ion channels nih.gov.

Fluorescence-based ion channel flux assays are another type of cellular assay used to measure the movement of ions through channels sigmaaldrich.com. These assays often involve using fluorescent indicators that respond to changes in intracellular or extracellular ion concentrations sigmaaldrich.com. Purified ion channels can also be reconstituted into artificial liposomes for flux assays sigmaaldrich.com.

Cellular assays can provide valuable data on a compound's selectivity for specific ion channel subtypes and the kinetics of its interaction nih.govcreativebiomart.net. Given that some diterpenoid alkaloids are known to interact with sodium channels, cellular assays specifically designed to evaluate sodium channel function would be relevant for studying this compound's mechanism of action researchgate.netresearchgate.net.

Biosynthetic Pathways and Enzyme Mechanisms in Eldelidine Formation

Proposed Biosynthetic Routes to C19-Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids initiates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wikidata.orguni.luinvivochem.cnwikipedia.org These isoprenoid units are condensed head-to-tail by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). wikidata.orguni.lu

Subsequently, GGPP undergoes cyclization catalyzed by class II diterpene synthases, specifically ent-copalyl diphosphate synthases (CPS), to produce ent-copalyl diphosphate (ent-CPP). wikidata.orgnih.govuni.lunih.gov ent-CPP is then further cyclized or rearranged by class I diterpene synthases, such as kaurene synthase-like (KSL) enzymes, to yield various diterpene skeletons, notably ent-kaurene (B36324) and ent-atisane, which are key intermediates in the biosynthesis of diterpenoid alkaloids. wikidata.orgnih.govuni.lunih.gov

C19-diterpenoid alkaloids are believed to arise from C20 diterpene skeletons, often involving a skeletal rearrangement. wikidata.orgthegoodscentscompany.com The ent-atisane framework, containing a bicyclo[2.2.2]octane CD ring system, is proposed to undergo rearrangement to the corresponding [3.2.1] CD ring system found in many C19 diterpenoid alkaloids. thegoodscentscompany.com

Key Enzymatic Steps in Eldelidine Biosynthesis

The transformation of diterpene skeletons into diterpenoid alkaloids involves the insertion of nitrogen and subsequent extensive modifications. Key enzymatic steps in this process, relevant to the formation of C19-diterpenoid alkaloids like this compound, include:

Nitrogen Incorporation: Aminotransferases (ATFs) play a crucial role in introducing a nitrogen atom into the diterpene skeleton. wikidata.orgnih.govuni.lu This amination step is a defining feature of alkaloid biosynthesis. Studies suggest that L-serine can serve as a nitrogen donor, with enzymes like serine-pyruvate transaminase and serine-glyoxylate transaminase potentially involved. uni.lu

Oxidative Modifications: Cytochrome P450 monooxygenases (CYPs) are a diverse family of enzymes that catalyze various oxidation reactions, including hydroxylations and the formation of ether linkages, contributing significantly to the structural complexity and diversity of diterpenoid alkaloids. wikidata.orgnih.govuni.luuni.lu

Methylation: O-methyltransferases (OMTs) are responsible for adding methyl groups to hydroxyl or other functional groups, a common modification observed in many diterpenoid alkaloids, including this compound which contains multiple methoxy (B1213986) groups. wikidata.orgnih.gov

Acylation: BAHD acyltransferases catalyze the transfer of acyl groups, often acetate (B1210297) or benzoate, to hydroxyl groups. wikidata.orgnih.govuni.lu This acylation contributes to the structural variation among diterpenoid alkaloids.

While the specific sequence and the precise enzymes involved in each step leading directly to this compound are not fully elucidated, research in related Aconitum and Delphinium species provides strong evidence for the involvement of these enzyme classes in the biosynthesis of C19-diterpenoid alkaloids. wikidata.orgnih.govciteab.com

Genetic and Molecular Basis of Alkaloid Production in Source Plants

Genomic and transcriptomic studies in diterpenoid alkaloid-producing plants, particularly in the Aconitum genus, have been instrumental in identifying candidate genes involved in the biosynthetic pathway. guidetoimmunopharmacology.orgwikidata.orgnih.govciteab.comlipidmaps.orgnmppdb.com.ng These studies utilize high-throughput sequencing and bioinformatics to analyze gene expression patterns and identify enzymes correlated with alkaloid accumulation.

Key gene families identified include those encoding diterpene synthases (CPS and KSL), aminotransferases, cytochrome P450 enzymes, O-methyltransferases, and BAHD acyltransferases. wikidata.orgnih.govuni.lu Integrated multi-omics approaches, combining genomic, transcriptomic, and metabolomic data, have helped to establish correlations between gene expression levels and the abundance of specific diterpenoid alkaloids. guidetoimmunopharmacology.orgwikidata.orgnih.govlipidmaps.org

Furthermore, studies have revealed insights into the tissue-specific expression of these biosynthetic genes. For instance, genes involved in the initial diterpene skeleton formation may be highly expressed in flowers, while those responsible for alkaloid skeleton formation and subsequent modifications show higher expression in leaves and stems. wikidata.orglipidmaps.org The genetic basis for the differences in diterpenoid alkaloid profiles between species is also being investigated through comparative genomics and the identification of single nucleotide polymorphisms (SNPs) and insertions/deletions (InDels) in biosynthetic genes. nmppdb.com.ng Regulatory elements, such as microRNAs (miRNAs), have also been implicated in the regulation of terpenoid biosynthesis in these plants. citeab.com

The data from these molecular studies provide a foundation for understanding the genetic control of this compound biosynthesis and offer potential targets for metabolic engineering to manipulate alkaloid production in source plants.

Analytical Methodologies for Eldelidine Quantification and Characterization in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating Eldelidine from the complex mixtures in which it is typically found, such as plant extracts. These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their separation based on properties like polarity, size, or charge nih.govdbc.wroc.pl.

For the analysis of natural products, including diterpenoid alkaloids like this compound, various chromatographic approaches are relevant. Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for their ability to separate complex mixtures and provide quantitative data nih.govdbc.wroc.pl. The choice of stationary phase (e.g., reversed-phase or normal-phase) and mobile phase composition is critical and must be optimized to achieve adequate resolution of this compound from co-eluting compounds nih.govlatoxan.com.

Purity assessment of isolated or synthesized this compound is also commonly performed using chromatography. A pure substance should ideally yield a single peak under specific chromatographic conditions . Techniques like Thin Layer Chromatography (TLC) can serve as a rapid and cost-effective method for monitoring purity, although HPLC offers higher resolution and quantitative capabilities latoxan.com. The integration of detectors, such as UV-Vis or Mass Spectrometry (MS), with chromatographic systems enhances the ability to detect and identify separated components, providing a more comprehensive assessment of purity nih.govscitoys.com. Spectral analysis, often coupled with chromatography, is essential for the structure elucidation and verification of natural products, including diterpenoid alkaloids uni.lu.

Advanced Spectrometric Methods for Trace Analysis

Spectrometric methods, particularly Mass Spectrometry (MS), are indispensable for the trace analysis of this compound in complex matrices due to their high sensitivity and selectivity scitoys.comresearchgate.net. The ability of MS to detect and identify compounds based on their mass-to-charge ratio makes it a powerful tool for analyzing substances present at very low concentrations.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly applied for the analysis of complex organic molecules scitoys.com. GC-MS is noted for its sensitivity in analyzing volatile and semi-volatile compounds, and it has been mentioned as a sensitive instrumental analysis method in the context of related compounds. LC-MS is particularly useful for less volatile or thermally labile compounds, offering versatility in separating a wide range of molecules before their detection by MS. Electron-ionization mass spectrometry (EI-MS) and Electrospray ionization mass spectrometry (ESI-MS) are ionization techniques used in MS that can provide valuable structural information about this compound.

Trace analysis often involves the identification and quantification of this compound in biological samples or environmental matrices, where it may be present at parts per million (ppm), parts per billion (ppb), or even parts per trillion (ppt) levels. Advanced MS techniques, including high-resolution MS and tandem MS (MS/MS), can provide increased specificity and lower detection limits, which are crucial for accurately quantifying this compound in challenging matrices and differentiating it from isobaric interferences scitoys.comresearchgate.net.

Development of Reference Standards and Analytical Protocols

The accuracy and reliability of analytical methods for this compound quantification and characterization are heavily reliant on the availability and proper use of reference standards. A reference standard is a highly purified and well-characterized material that serves as a benchmark for identifying and quantifying an analyte.

For this compound analysis, establishing a well-characterized reference standard is a critical step in developing robust analytical protocols. This involves rigorous testing to confirm the identity, purity, and potency of the standard. Techniques discussed in the previous sections, such as chromatography and spectrometry, play a vital role in the characterization of these standards.

Analytical protocols for this compound should be developed and validated to ensure they are suitable for their intended purpose, whether it is for purity assessment, content uniformity, or trace impurity analysis. Validation typically involves evaluating parameters such as accuracy, precision, sensitivity (limit of detection and limit of quantification), specificity, linearity, and range. The reference standard is used throughout the validation process and for routine quality control testing.

In the absence of an officially recognized external standard, an in-house primary reference standard must be established and thoroughly characterized. This primary standard can then be used to calibrate working standards used for routine analysis. Detailed documentation of the characterization of the reference standard and the validation of the analytical methods is essential for ensuring the quality and reliability of this compound analysis in complex matrices.

Future Research Perspectives and Emerging Methodologies in Eldelidine Studies

Application of Omics Technologies in Eldelidine Research

Omics technologies, which encompass high-throughput analytical techniques like genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems. These technologies analyze entire sets of biological molecules to gain understanding of specific phenotypes or conditions. While currently primarily utilized as research tools, omics technologies are increasingly applied to understand disease mechanisms, identify biomarkers, and explore the effects of various factors on biological systems.

For this compound research, omics technologies hold potential in several areas. Given its origin from plants, metabolomics could be employed to study the biosynthesis pathways of this compound within the Delphinium species, potentially identifying enzymes and genes involved in its production. Transcriptomics could complement this by revealing gene expression patterns associated with this compound synthesis under different environmental conditions or developmental stages of the plant. If this compound demonstrates biological activity, proteomics could help identify protein targets or pathways affected by the compound in relevant biological systems. The integration of data from these different omics layers could provide a holistic understanding of this compound's role in the plant and its potential interactions with other organisms or systems. However, specific research applying omics technologies directly to this compound has not been detailed in the currently available information. The application of these technologies would likely generate large datasets requiring sophisticated analytical methods for interpretation.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling encompass theoretical methods and computational techniques to study the behavior and properties of molecular systems. These methods can range from visualizing simple molecules in 3D to performing complex simulations on larger systems. They are valuable for understanding fundamental physical and chemical interactions that may be difficult to ascertain experimentally.

In the context of this compound, computational chemistry and molecular modeling can be powerful tools for predictive studies. Techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations could be used to accurately predict this compound's structural properties, reactivity, and interactions with other molecules, such as potential protein binding sites. Molecular modeling can aid in understanding how subtle structural variations might influence its properties or activity. Furthermore, these methods can support the identification of potential derivatives with altered characteristics, guiding future synthetic efforts. The application of machine learning, often integrated with computational chemistry, could potentially be used to build predictive models based on this compound's structure and any available biological data, although the current availability of such data for this compound is limited. While computational methods offer significant advantages in terms of speed and cost compared to purely experimental approaches, specific computational studies on this compound were not found in the provided search results.

Collaborative Research Initiatives and Data Sharing Platforms

Collaborative research, involving multiple researchers working together towards a common goal, is crucial in modern science, particularly for complex subjects like natural product chemistry and its biological implications. Collaborative initiatives facilitate the pooling of complementary skills and resources, enabling more comprehensive analysis and increasing the generalizability of findings.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural identification and purity validation of Eldelidine?

- Methodological Answer : this compound’s structural characterization typically employs high-resolution mass spectrometry (HR-MS) for molecular formula confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) to resolve its benzodiazepine alkaloid backbone. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Reference tables in pharmacological studies (e.g., 201t, 332t, 531t) often summarize spectral data .

Q. How should researchers design initial pharmacological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., receptor binding studies using radioligand displacement) to identify primary interactions (e.g., GABAA receptor modulation). Follow with functional assays (e.g., electrophysiology or calcium flux) to assess agonist/antagonist effects. Dose-response curves (IC50/EC50) should be replicated across ≥3 independent experiments, with positive/negative controls (e.g., diazepam for benzodiazepine activity). Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activity across different assay systems?

- Methodological Answer : Contradictions may arise from assay specificity (e.g., cell-based vs. tissue-based models) or pharmacokinetic factors (e.g., metabolite interference). Address this by:

Cross-validation : Replicate results in orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorescence-based calcium imaging).

Metabolite profiling : Use LC-MS/MS to identify active metabolites in vivo that may alter in vitro activity.

Species-specificity analysis : Test this compound in human vs. rodent receptor isoforms (e.g., cloned GABAA subunits).

Reference comparative data from tables (e.g., 545t, 531t) to contextualize findings .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts from acetoxy group eliminations?

- Methodological Answer : Acetoxy eliminations (e.g., during C-ring functionalization) can be mitigated by:

Temperature control : Lower reaction temperatures (0–10°C) reduce elimination side reactions.

Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups instead of acetyl for hydroxyl protection.

Catalyst screening : Test palladium or nickel catalysts for regioselective deprotection.

Monitor reaction progress via TLC or HPLC-MS, and compare yields with literature data (e.g., 464, 465f) .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

Core modifications : Synthesize analogs with variations in the benzodiazepine core (e.g., substituents at positions 3 and 7).

Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors.

Data integration : Correlate in vitro activity (e.g., IC50) with physicochemical properties (logP, polar surface area) using multivariate regression.

Reference existing SAR tables (e.g., 201t, 336t) to identify understudied regions .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound preclinical studies?

- Methodological Answer :

Nonlinear modeling : Fit toxicity data (e.g., LD50) to a four-parameter logistic curve.

Benchmark dose (BMD) analysis : Estimate the dose corresponding to a 10% increase in adverse effects over controls.

Sensitivity analysis : Use Monte Carlo simulations to assess uncertainty in toxicity thresholds.

Ensure compliance with guidelines in Recommendation 8.1 (predefined analysis plans) .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in line with ’s guidelines (e.g., detailed synthesis steps in supplementary materials) .

- Ethical Compliance : For in vivo studies, follow ’s framework for participant selection and ethical oversight .

- Literature Synthesis : Use ’s criteria to prioritize primary sources and avoid overreliance on reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.